1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium
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Overview
Description
1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium is a heterocyclic compound that features a fused imidazo-pyridine ring system with a methoxybenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium typically involves the reaction of 4-(trifluoromethyl)pyridine with 1-(chloromethyl)-4-methoxybenzene in acetonitrile. The reaction mixture is stirred at 80°C overnight, followed by cooling to room temperature and removal of the solvent under vacuum. The resulting solid is washed with ethyl acetate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo-pyridine ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl or pyridine rings.
Scientific Research Applications
1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: These compounds share the pyridine ring and are known for their diverse biological activities.
Imidazo[1,2-A]pyridines: Compounds with similar fused ring systems that exhibit various pharmacological properties.
Methoxybenzyl Derivatives: Compounds with methoxybenzyl groups that are used in medicinal chemistry for their bioactivity.
Uniqueness
1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium is unique due to its specific combination of a methoxybenzyl group and a fused imidazo-pyridine ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridin-4-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O/c1-18-14-7-5-13(6-8-14)12-17-11-10-16-9-3-2-4-15(16)17/h2-9H,10-12H2,1H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFDYQRIBGMLPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC[N+]3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N2O+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399994 |
Source
|
Record name | 1-(4-METHOXYBENZYL)-2,3-DIHYDRO-IMIDAZO[1,2-A]PYRIDIN-1-IUM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198139-38-7 |
Source
|
Record name | 1-(4-METHOXYBENZYL)-2,3-DIHYDRO-IMIDAZO[1,2-A]PYRIDIN-1-IUM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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